![molecular formula C18H13ClN2OS B2711935 4-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide CAS No. 353487-78-2](/img/structure/B2711935.png)
4-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, which include our compound of interest, have been found to exhibit antioxidant activity . Antioxidants are crucial in neutralizing harmful free radicals in the body, thus preventing cellular damage.
Analgesic Activity
Compounds related to the thiazole ring have been reported to possess analgesic properties . This makes them potential candidates for the development of new pain-relieving medications .
Anti-inflammatory Activity
Thiazole derivatives have also been associated with anti-inflammatory effects . This suggests their potential use in the treatment of conditions characterized by inflammation .
Antimicrobial Activity
Thiazoles have demonstrated antimicrobial properties, making them useful in combating various bacterial and fungal infections .
Antiviral Activity
Some thiazole derivatives have shown antiviral activity . This opens up possibilities for their use in the development of new antiviral drugs.
Diuretic Activity
Thiazole compounds have been associated with diuretic effects . Diuretics help increase the amount of water and salt expelled from the body as urine.
Anticonvulsant Activity
Thiazole derivatives have been reported to possess anticonvulsant properties . This suggests their potential use in the management of seizure disorders.
Antitumor or Cytotoxic Activity
Thiazole derivatives have shown potential in acting as antitumor or cytotoxic drug molecules . This suggests their possible application in cancer therapy .
Future Directions
The future directions for research on this compound could involve further exploration of its potential anti-inflammatory properties, as well as a more detailed investigation of its synthesis, molecular structure, and physical and chemical properties. Additionally, more research could be done to determine its safety profile and potential hazards .
properties
IUPAC Name |
4-chloro-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2OS/c19-13-8-5-12(6-9-13)17(22)21-18-20-16-14-4-2-1-3-11(14)7-10-15(16)23-18/h1-6,8-9H,7,10H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHPHIHRGWYARY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide |
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